N-Methyl-methamidophos

描述

N-Methyl-methamidophos is an organophosphorus compound widely recognized for its use as an insecticide. It is highly effective in controlling a variety of pests in agricultural settings. The compound is known for its high solubility in water and its potent toxicity, which has led to its restricted use in many countries due to environmental and health concerns .

准备方法

Synthetic Routes and Reaction Conditions: N-Methyl-methamidophos can be synthesized through the reaction of methamidophos with methylating agents. The process typically involves the use of methanol or other methyl donors under controlled conditions to achieve the desired methylation.

Industrial Production Methods: Industrial production of this compound involves large-scale methylation processes, often utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The process requires careful handling and monitoring due to the toxic nature of the reactants and products .

化学反应分析

Types of Reactions: N-Methyl-methamidophos undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various phosphoric acid derivatives.

Hydrolysis: In aqueous environments, this compound can hydrolyze, breaking down into less toxic compounds.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other atoms or groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Hydrolysis: Acidic or basic conditions can facilitate hydrolysis, with hydrochloric acid or sodium hydroxide being commonly used.

Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed:

Oxidation: Phosphoric acid derivatives.

Hydrolysis: Less toxic phosphoramidate compounds.

Substitution: Various substituted organophosphorus compounds

科学研究应用

Introduction to N-Methyl-Methamidophos

This compound is an organophosphorus compound primarily used as an insecticide. It acts by inhibiting cholinesterase, an enzyme essential for the proper functioning of the nervous system in insects and other organisms. This compound has garnered attention not only for its efficacy in pest control but also for its potential health risks and environmental impacts.

Insecticidal Efficacy

This compound is widely utilized in agriculture to control various pests. Its mode of action involves the inhibition of acetylcholinesterase (AChE), leading to the accumulation of acetylcholine at synapses, which disrupts normal nerve function in insects. Studies have shown that it is effective against a range of agricultural pests, including aphids, whiteflies, and caterpillars, making it a valuable tool in integrated pest management systems .

Toxicological Studies

Research has extensively documented the toxicological effects of this compound on non-target organisms, including mammals. Key findings include:

- Cholinesterase Inhibition : Acute exposure studies demonstrate significant inhibition of plasma and brain cholinesterase activity in rats and dogs, with observed no-observed-effect levels (NOEL) indicating potential health risks at low doses .

- Delayed Neuropathy : There is evidence linking methamidophos exposure to organophosphate-induced delayed neuropathy (OPIDN) in humans and animals, characterized by long-term neurological deficits following acute exposure .

Environmental Impact Assessments

Due to its high solubility in water and rapid metabolism in soil, this compound poses environmental risks, particularly in aquatic ecosystems. Studies indicate that it does not volatilize significantly under normal field conditions, leading to concerns about groundwater contamination . The Environmental Protection Agency (EPA) has conducted risk assessments that highlight both acute and chronic toxicity endpoints relevant to environmental safety .

Behavioral Studies

Recent research has explored the behavioral impacts of this compound on mammals. For instance, studies on mice exposed to sublethal doses revealed increased aggression levels, suggesting that even low-level exposure can alter behavior and stress responses .

Table 1: Toxicological Effects of this compound

| Study Type | Organism | Dose Range (mg/kg) | Observed Effects | NOEL (mg/kg) |

|---|---|---|---|---|

| Acute Toxicity | Rats | 0.5 - 50 | Cholinesterase inhibition | 0.03 |

| Subchronic Exposure | Dogs | 1.5 - 15 | Reduced activity; cholinesterase inhibition | 0.04 |

| Delayed Neuropathy | Humans | Variable | Neurological symptoms after acute exposure | Not established |

| Behavioral Changes | Mice | 3.5 | Increased aggression after sublethal exposure | Not applicable |

Table 2: Environmental Persistence of this compound

| Parameter | Value |

|---|---|

| Water Solubility | High |

| Volatilization Potential | Low |

| Soil Metabolism | Rapid |

| Half-life in Soil | Short (days) |

Case Study 1: Occupational Exposure

In Sri Lanka, several cases of acute cholinergic symptoms were reported among agricultural workers exposed to methamidophos during pesticide application. Follow-up assessments indicated delayed neuropathic symptoms developing weeks after initial exposure, highlighting the need for stringent safety measures in occupational settings .

Case Study 2: Environmental Monitoring

Monitoring programs in agricultural regions have shown detectable levels of this compound in groundwater samples, raising concerns about its long-term impact on local ecosystems and drinking water supplies. These findings emphasize the importance of monitoring pesticide residues to safeguard public health and environmental integrity .

作用机制

N-Methyl-methamidophos exerts its effects primarily through the inhibition of acetylcholinesterase, an enzyme critical for nerve function. By inhibiting this enzyme, the compound disrupts normal nerve signal transmission, leading to the accumulation of acetylcholine and subsequent overstimulation of nerve cells. This mechanism is responsible for its insecticidal properties as well as its toxicity to non-target organisms .

相似化合物的比较

Methamidophos: A closely related compound with similar insecticidal properties but without the methyl group.

Acephate: Another organophosphorus insecticide that degrades into methamidophos.

Parathion methyl: An organophosphorus compound with similar toxicological profiles.

Uniqueness: N-Methyl-methamidophos is unique due to its specific methylation, which enhances its solubility and potency compared to methamidophos. Its high toxicity and effectiveness as an insecticide make it a powerful tool in pest control, though these same properties necessitate careful handling and regulation .

生物活性

N-Methyl-methamidophos, a potent organophosphorus insecticide, is known for its significant biological activity, particularly its neurotoxic effects. This article delves into the compound's biological activity, focusing on its mechanism of action, toxicity profiles, and relevant case studies.

This compound is a derivative of methamidophos, characterized by its ability to inhibit acetylcholinesterase (AChE) and neuropathy target esterase (NTE). The inhibition of these enzymes leads to an accumulation of acetylcholine in the synaptic cleft, resulting in overstimulation of cholinergic receptors. This mechanism underlies the compound's acute toxicity and potential for causing organophosphate-induced delayed neuropathy (OPIDN).

Toxicity Profiles

The toxicity of this compound has been extensively studied through various in vitro and in vivo experiments. The following table summarizes key findings from toxicity studies:

| Study Type | Dose (mg/kg) | AChE Inhibition (%) | NTE Inhibition (%) | Observations |

|---|---|---|---|---|

| In Vivo (Rats) | 0.5 | 25-55% | 60-75% | Reduced body weight gain |

| In Vivo (Hens) | 30-35 | 58% total inhibition | 61% total inhibition | Significant aging of NTE observed |

| In Vitro | 1 mM | 59% | 60% | Higher aging with technical grade |

These results indicate that both analytical and technical grades of methamidophos exhibit significant inhibition of AChE and NTE, with impurities in technical grades potentially contributing to increased neurotoxicity .

Case Studies

Several case studies highlight the biological activity and health impacts associated with exposure to this compound:

- Acute Cholinergic Toxicity : A case involving three patients who exhibited severe cholinergic symptoms, including respiratory failure and extrapyramidal signs within days of exposure to methamidophos. This underscores the compound's acute toxicity profile .

- Behavioral Changes in Animal Models : Research demonstrated that repeated administration of methamidophos induced aggressive behavior in mice. This study utilized a sublethal dose over seven days, indicating potential neurobehavioral effects linked to chronic exposure .

- Dermal Absorption Studies : A study on dermal absorption showed that approximately 40-44% of applied methamidophos was absorbed through the skin within a few hours. This highlights the risks associated with dermal exposure and the compound's potential for systemic toxicity .

Research Findings on Enzyme Inhibition

Research has consistently shown that this compound exhibits potent inhibitory effects on cholinesterase enzymes across various species. The following findings summarize key data:

属性

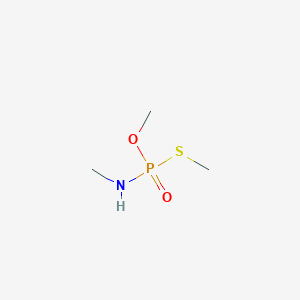

IUPAC Name |

N-[methoxy(methylsulfanyl)phosphoryl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H10NO2PS/c1-4-7(5,6-2)8-3/h1-3H3,(H,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLCZIYDMHFXVLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNP(=O)(OC)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H10NO2PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50875563 | |

| Record name | O,S-DIME-N-ME-PHOSPHORAMIDOTHIOAT | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50875563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28167-49-9 | |

| Record name | O,S-DIME-N-ME-PHOSPHORAMIDOTHIOAT | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50875563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。